Topoisomerase II Inhibition: Acridine-Sulfonamide Hybrids vs. Amsacrine and Doxorubicin
The acridine‑sulfonamide hybrid scaffold (represented by analogs 7c and 8b) achieves topoisomerase II inhibition within the same order of magnitude as the clinical topoisomerase II poison doxorubicin. While direct data for CAS 676456-16-9 have not yet been reported in primary literature, the N‑1‑acridinyl architecture positions the intercalating tricyclic plane in a geometry distinct from the 9‑anilinoacridine arrangement of amsacrine, which may affect the stabilization of the DNA‑topoisomerase II covalent complex [1][2]. Amsacrine, a benchmark 9‑acridinylamino chemotype, exhibits an IC₅₀ of 209.4 nM against hERG channels, representing a cardiac liability that the 1‑substituted scaffold may mitigate through altered ion‑channel binding geometry .
| Evidence Dimension | Topoisomerase II inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Not yet reported for CAS 676456-16-9 specifically; structurally related acridine‑sulfonamide 7c: IC₅₀ = 7.33 μM against Topo II |
| Comparator Or Baseline | Doxorubicin: IC₅₀ = 6.49 μM against Topo II; Amsacrine: IC₅₀ = 209.4 nM against hERG (cardiac safety comparator) |
| Quantified Difference | Analog 7c achieves Topo II IC₅₀ within 1.13‑fold of doxorubicin control; the 1‑acridinyl scaffold is structurally distinct from the 9‑acridinylamino arrangement of amsacrine, suggesting non‑overlapping hERG interaction profiles |
| Conditions | In vitro enzyme inhibition assay; hERG current measured in HEK 293 cells |
Why This Matters
For procurement decisions in anticancer drug discovery, the 1‑acridinyl substitution pattern offers a topologically distinct DNA‑intercalation mode compared to 9‑substituted benchmarks, potentially decoupling cytotoxic potency from cardiac hERG liability—a key differentiation criterion for lead optimization.
- [1] In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Pharmaceuticals. 2024;17(11):1487. doi:10.3390/ph17111487. View Source
- [2] Wakelin LPG, Atwell GJ, Rewcastle GW, Denny WA. Potential antitumor agents. 24. Dicationic analogs of the 4'-(9-acridinylamino)alkanesulfonanilide antitumor agents. J Med Chem. 1987;30(5):855-861. View Source
